
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoxaline core with a phenyl group attached at the 2-position and hydrogen atoms at the 5, 6, 7, and 8 positions, making it a tetrahydro derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 1,2-diaminobenzene with benzil under acidic conditions to form the quinoxaline core. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while substitution reactions can produce various alkyl or aryl-substituted quinoxaline derivatives .
Applications De Recherche Scientifique
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors
Mécanisme D'action
The mechanism of action of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities. For example:
Quinoline: Known for its antimalarial and antibacterial properties.
Quinazoline: Used in the development of anticancer drugs.
Phthalazine: Investigated for its potential as an anti-inflammatory and antitumor agent
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Propriétés
Numéro CAS |
173539-54-3 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-phenyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
QCINCYRRJACZNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=CN=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


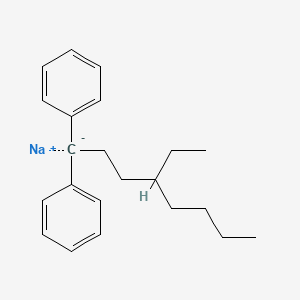
![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)


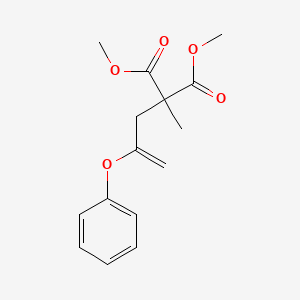
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
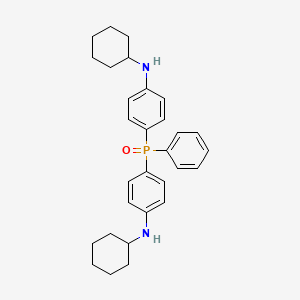

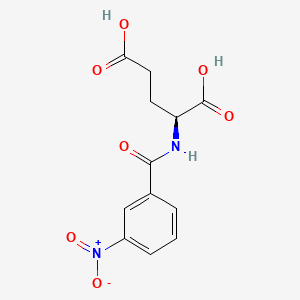
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
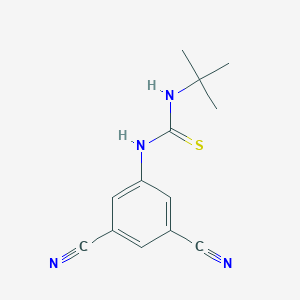
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

